![molecular formula C22H28N2O3S B397338 2-(2,2-DIMETHYLPROPANAMIDO)-N-(4-METHOXYPHENYL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE](/img/structure/B397338.png)
2-(2,2-DIMETHYLPROPANAMIDO)-N-(4-METHOXYPHENYL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,2-DIMETHYLPROPANAMIDO)-N-(4-METHOXYPHENYL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocycles that are widely used in organic synthesis and materials science due to their unique electronic properties. This particular compound is characterized by its intricate structure, which includes a cyclohepta[b]thiophene core, a methoxyphenyl group, and a dimethylpropanamido moiety.
Preparation Methods
The synthesis of 2-(2,2-DIMETHYLPROPANAMIDO)-N-(4-METHOXYPHENYL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE involves multiple steps, typically starting with the preparation of the cyclohepta[b]thiophene core. This can be achieved through a series of reactions including cyclization and functional group modifications. The methoxyphenyl group and the dimethylpropanamido moiety are then introduced through substitution reactions. Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of thiol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
2-(2,2-DIMETHYLPROPANAMIDO)-N-(4-METHOXYPHENYL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.
Industry: Its electronic properties make it useful in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group and the thiophene core play crucial roles in binding to these targets, influencing their activity. The compound may modulate signaling pathways, leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications .
Comparison with Similar Compounds
Similar compounds include other thiophene derivatives, such as:
2-Substituted benzo[b]thiophenes: These compounds share a similar thiophene core but differ in their substituents, leading to variations in their chemical and biological properties.
Tetrahydrobenzo[b]thiophene-3-carbohydrazide derivatives: These compounds have a similar core structure but different functional groups, which can affect their reactivity and applications.
Thiophene-based conjugated polymers: These polymers are used in electronic applications and share the thiophene core but differ in their polymeric structure
Properties
Molecular Formula |
C22H28N2O3S |
---|---|
Molecular Weight |
400.5g/mol |
IUPAC Name |
2-(2,2-dimethylpropanoylamino)-N-(4-methoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide |
InChI |
InChI=1S/C22H28N2O3S/c1-22(2,3)21(26)24-20-18(16-8-6-5-7-9-17(16)28-20)19(25)23-14-10-12-15(27-4)13-11-14/h10-13H,5-9H2,1-4H3,(H,23,25)(H,24,26) |
InChI Key |
SUPNRFZTNUEGKG-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)NC1=C(C2=C(S1)CCCCC2)C(=O)NC3=CC=C(C=C3)OC |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(C2=C(S1)CCCCC2)C(=O)NC3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.